molecular formula C17H21NO2S B442605 Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-39-5

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442605
CAS No.: 350990-39-5
M. Wt: 303.4g/mol
InChI Key: BSORCOPBZGKVFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents. Examples include:

  • Methyl 2-amino-4-phenylthiophene-3-carboxylate
  • Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other thiophene derivatives and potentially useful in applications where specific reactivity or stability is required.

Biological Activity

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₉H₂₅NO₂S
  • Molecular Weight : 331.48 g/mol
  • CAS Number : 904998-63-6

This structure features a thiophene ring, an amino group, and a tert-butylphenyl moiety, which contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological effects:

  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC50 values indicating effective inhibition of AChE and BChE, suggesting potential therapeutic applications in neuroprotection .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. In vitro assays have shown that it can inhibit lipid peroxidation and scavenge free radicals, which is crucial for preventing cellular damage in various disease states .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. It has been tested against several bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .

1. Cholinesterase Inhibition Studies

A detailed study evaluated the inhibitory effects of various derivatives related to the compound on AChE and BChE. The results are summarized in Table 1 below.

CompoundIC50 (AChE) µMIC50 (BChE) µMSelectivity Ratio (AChE/BChE)
Compound A1.90 ± 0.160.084 ± 0.00822.6
Compound B3.50 ± 0.200.150 ± 0.01023.3
Methyl CompoundTBDTBDTBD

Note: TBD = To Be Determined

This table indicates that the methyl derivative of the compound may show a promising selectivity profile favoring BChE inhibition over AChE.

2. Antioxidant Activity Assessment

The antioxidant capacity was evaluated using various assays such as ABTS and FRAP:

Assay TypeResult (µmol Trolox Equivalent/g)
ABTSHigh
FRAPModerate

These findings underscore the potential of the compound as an antioxidant agent.

3. Antimicrobial Activity Evaluation

The antimicrobial efficacy was tested against multiple strains, with results presented in Table 2.

MicroorganismMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans20.0

These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Case Studies and Applications

Several case studies have highlighted the potential applications of methyl derivatives in pharmacology:

  • Neuroprotective Agents : A study demonstrated that compounds with similar structures could inhibit AChE effectively, leading to reduced amyloid-beta aggregation in neurodegenerative models .
  • Antioxidants in Disease Models : Research has shown that antioxidant compounds can mitigate oxidative stress in models of diabetes and cardiovascular diseases, suggesting that methyl derivatives could be beneficial in these contexts .

Properties

IUPAC Name

methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-10-13(14(15(18)21-10)16(19)20-5)11-6-8-12(9-7-11)17(2,3)4/h6-9H,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSORCOPBZGKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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